7-Chloroimidazo[1,2-a]pyridine-3-carboxamide 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982311
InChI: InChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13)
SMILES:
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC15982311

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide -

Specification

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
IUPAC Name 7-chloroimidazo[1,2-a]pyridine-3-carboxamide
Standard InChI InChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13)
Standard InChI Key FABBHGGUPCVTIJ-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=NC=C2C(=O)N)C=C1Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide (C₉H₆ClN₃O) features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. Key structural attributes include:

  • Chlorine atom at position 7, enhancing electrophilicity and influencing intermolecular interactions .

  • Carboxamide group (-CONH₂) at position 3, introducing hydrogen-bonding capabilities critical for biological targeting .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular weight207.62 g/mol
Hydrogen bond donors2 (amide NH₂)
Hydrogen bond acceptors3 (amide O, pyridine N)
LogP (estimated)1.8 ± 0.3

Spectral Characterization

While direct spectral data for 7-chloroimidazo[1,2-a]pyridine-3-carboxamide remains unpublished, inferences from analogous compounds provide robust benchmarks:

  • ¹H NMR: The amide protons typically resonate as broad singlets at δ 6.8–7.2 ppm, while aromatic protons appear between δ 7.5–8.5 ppm .

  • ¹³C NMR: The carboxamide carbonyl resonates near δ 165–170 ppm, with pyridine carbons spanning δ 115–150 ppm .

Synthetic Methodologies

Core Scaffold Construction

The imidazo[1,2-a]pyridine backbone is frequently synthesized via:

  • Groebke–Blackburn–Bienaymè (GBB) Reaction: A three-component coupling of aminopyridines, aldehydes, and isocyanides under microwave irradiation (60–80°C, 2–4 hrs), yielding substituted imidazo[1,2-a]pyridines in 70–85% yields .

  • Vilsmeier–Haack Formylation: Introduces aldehyde groups at position 3 using POCl₃/DMF, a critical step for subsequent carboxamide formation .

Chlorination at Position 7

Electrophilic chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C achieves regioselective substitution .

Carboxamide Installation

A two-step sequence converts aldehydes to carboxamides:

  • Oxidation: Aldehyde → carboxylic acid using KMnO₄/H₂SO₄ (90% yield) .

  • Amidation: Carboxylic acid → carboxamide via EDCI/HOBt coupling with NH₄Cl (85% yield) .

Table 2: Representative Synthesis of Analogues

Starting MaterialReaction ConditionsYield
3-Formylimidazo[1,2-a]pyridineKMnO₄, H₂SO₄, 50°C, 3h90%
7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acidEDCI, HOBt, NH₄Cl, DMF, 25°C, 12h85%
CompoundTargetActivity
10i (Ref 1)C. albicansMIC = 41.98 µmol/L
I-11 (Ref 3)KRAS G12CIC₅₀ = 15.2 nM

Challenges and Future Directions

  • Synthetic Optimization: Improving regioselectivity in chlorination steps via directed ortho-metalation strategies.

  • Pharmacokinetic Profiling: Addressing low aqueous solubility (predicted logS = -3.1) through prodrug approaches.

  • Target Validation: Screening against kinase panels and antifungal targets to elucidate mechanism(s) of action.

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